An In-depth Technical Guide to (3-Methyl-1,2-oxazol-4-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3-Methyl-1,2-oxazol-4-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound featuring a core 1,2-oxazole (often referred to as isoxazole) ring. This five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] The presence of a methyl group at the 3-position and a hydroxymethyl (methanol) group at the 4-position makes it a versatile bifunctional building block for the synthesis of more complex molecular architectures. Its utility lies in the ability to introduce the stable, bioisosterically relevant isoxazole core into drug candidates, influencing properties such as metabolic stability, solubility, and target binding affinity. This guide provides a detailed overview of its chemical and physical properties, a robust synthesis protocol, and its applications in the field of drug discovery and development.
Physicochemical and Spectroscopic Properties
Precise experimental data for this specific compound is not widely published in publicly accessible databases. However, based on its structure and data from analogous isoxazole derivatives, the following properties can be predicted and are provided for guidance. Researchers should confirm these properties on their own synthesized material.
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₅H₇NO₂ | Calculated from structure |
| Molecular Weight | 113.11 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid or a viscous oil | Common for similar small heterocyclic alcohols |
| Melting Point | Not reported; likely low-melting solid | Inferred from similar structures |
| Boiling Point | Not reported; likely >200 °C at atmospheric pressure | Inferred from similar structures |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water | Expected due to the polar alcohol group and heterocyclic nature |
| CAS Number | 1346598-68-7 |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.6 (s, 2H, -CH₂OH), δ ~3.5 (br s, 1H, -OH), δ ~2.4 (s, 3H, -CH₃). The isoxazole ring proton is absent as the ring is fully substituted at C4 and C5. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 (C5 of isoxazole), δ ~158 (C3 of isoxazole), δ ~110 (C4 of isoxazole), δ ~55 (-CH₂OH), δ ~11 (-CH₃). |
| IR (Infrared) (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~2950-2850 (C-H stretch), ~1600-1450 (C=N and C=C stretch of isoxazole ring). |
| MS (Mass Spec) (EI) | m/z (%) = 113 (M⁺), 96 (M⁺ - OH), 82 (M⁺ - CH₂OH). |
Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol
The most direct and common synthetic route to (3-Methyl-1,2-oxazol-4-yl)methanol is through the reduction of its corresponding aldehyde, 3-methyl-1,2-oxazole-4-carbaldehyde. This transformation is a standard procedure in organic synthesis.
Synthetic Scheme
Caption: Reduction of an aldehyde to a primary alcohol.
Experimental Protocol: Reduction of 3-Methyl-1,2-oxazole-4-carbaldehyde
This protocol describes a reliable method for the synthesis of the title compound.
Materials:
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3-Methyl-1,2-oxazole-4-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (reagent grade)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1,2-oxazole-4-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
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Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
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Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes.
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Causality Insight: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the isoxazole ring, which could be susceptible to reduction under harsher conditions (e.g., with LiAlH₄).[3][4] The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.
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-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
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Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water (approximately 5 mL) while cooling the flask in an ice bath.
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Workup and Extraction:
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Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
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Add ethyl acetate (20 mL) to the remaining aqueous residue and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine (1 x 15 mL).
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Trustworthiness Pillar: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase, leading to a cleaner product.
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Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude (3-Methyl-1,2-oxazol-4-yl)methanol can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Applications in Drug Discovery and Chemical Biology
(3-Methyl-1,2-oxazol-4-yl)methanol is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile chemical intermediate. The hydroxymethyl group serves as a convenient handle for further chemical modifications, such as oxidation to the aldehyde, conversion to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution, or esterification.
Role as a Synthetic Building Block
The isoxazole moiety is present in numerous approved drugs and clinical candidates, valued for its ability to act as a bioisostere for amide or ester groups and to participate in hydrogen bonding.[1] (3-Methyl-1,2-oxazol-4-yl)methanol provides a direct route to incorporate this valuable pharmacophore.
Caption: Synthetic pathways from the title compound.
Safety and Handling
As a novel chemical entity, (3-Methyl-1,2-oxazol-4-yl)methanol should be handled with care in a laboratory setting. A full toxicological profile is not available.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[7][8]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
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- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
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